molecular formula C10H21N B13298125 4-Methyl-2-(2-methylpropyl)piperidine

4-Methyl-2-(2-methylpropyl)piperidine

Cat. No.: B13298125
M. Wt: 155.28 g/mol
InChI Key: IFIAJJNMLJMEBG-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-methylpropyl)piperidine is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom. The compound this compound is characterized by the presence of a methyl group and a 2-methylpropyl group attached to the piperidine ring. This structural modification imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(2-methylpropyl)piperidine typically involves the hydrogenation of pyridine derivatives. One common method includes the use of palladium or rhodium catalysts under hydrogenation conditions

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation and advanced catalytic systems allows for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(2-methylpropyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding piperidinones.

    Reduction: Reduction reactions can further modify the piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or rhodium catalysts is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed:

    Oxidation: Piperidinones

    Reduction: Various reduced piperidine derivatives

    Substitution: Alkylated or acylated piperidine derivatives

Scientific Research Applications

4-Methyl-2-(2-methylpropyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(2-methylpropyl)piperidine involves its interaction with specific molecular targets in the body. The compound can bind to neurotransmitter receptors, modulating their activity and influencing neurotransmission. This interaction can lead to various physiological effects, including analgesic and anti-inflammatory responses .

Comparison with Similar Compounds

    Piperidine: The parent compound, widely used in pharmaceuticals.

    4-Methylpiperidine: A simpler derivative with fewer substituents.

    2-Methylpropylpiperidine: Another derivative with different substitution patterns.

Uniqueness: 4-Methyl-2-(2-methylpropyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

4-methyl-2-(2-methylpropyl)piperidine

InChI

InChI=1S/C10H21N/c1-8(2)6-10-7-9(3)4-5-11-10/h8-11H,4-7H2,1-3H3

InChI Key

IFIAJJNMLJMEBG-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1)CC(C)C

Origin of Product

United States

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